
Butyl 4-(1-((2-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate
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Overview
Description
Butyl 4-(1-((2-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate is a complex organic compound that features a combination of fluorobenzyl, dihydropyridine, and benzoate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4-(1-((2-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate typically involves multiple steps, starting with the preparation of the dihydropyridine core. This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under acidic conditions. The fluorobenzyl group can be introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the dihydropyridine intermediate. The final step involves esterification to form the butyl benzoate ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Butyl 4-(1-((2-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate can undergo various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: The carbonyl group in the dihydropyridine ring can be reduced to form alcohols.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom in the fluorobenzyl group.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Butyl 4-(1-((2-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structural features.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Butyl 4-(1-((2-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate involves its interaction with specific molecular targets. The dihydropyridine core can interact with calcium channels, modulating their activity. The fluorobenzyl group may enhance the compound’s binding affinity to certain proteins or enzymes, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Butyl 4-(1-((2-chlorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate
- Butyl 4-(1-((2-bromobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate
- Butyl 4-(1-((2-methylbenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate
Uniqueness
The presence of the fluorine atom in Butyl 4-(1-((2-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate imparts unique electronic properties, such as increased electronegativity and potential for hydrogen bonding interactions. These features can enhance the compound’s stability and reactivity compared to its analogs with different substituents.
Biological Activity
Butyl 4-(1-((2-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure indicates the presence of a butyl group, a fluorobenzyl moiety, and a dihydropyridine core, which are essential for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological pathways. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Modulation of Receptor Activity : It may act as an agonist or antagonist at certain receptors, affecting signaling pathways related to cell growth and apoptosis.
- Antioxidant Properties : The presence of the dihydropyridine structure suggests potential antioxidant capabilities, which could protect cells from oxidative stress.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study demonstrated that derivatives targeting similar pathways showed IC50 values in the micromolar range against various cancer cell lines .
Antimicrobial Activity
The compound has shown promise in antimicrobial assays. Preliminary studies suggest it can inhibit the growth of certain bacterial strains, potentially making it a candidate for further development as an antimicrobial agent .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Anticancer Studies : In a study focusing on dihydropyridine derivatives, compounds exhibited significant cytotoxicity against breast cancer cell lines with IC50 values ranging from 5 to 15 µM . This suggests that this compound could have similar effects due to structural similarities.
- Antimicrobial Efficacy : A related compound was tested for its antibacterial properties against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains . This highlights the potential for this compound to exhibit similar antimicrobial effects.
- Mechanistic Insights : Docking studies have suggested that the compound interacts with specific targets within cancer cells, potentially leading to apoptosis. The binding affinity was comparable to known chemotherapeutic agents .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
butyl 4-[[1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carbonyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN2O5/c1-2-3-15-31-24(30)17-10-12-19(13-11-17)26-22(28)20-8-6-14-27(23(20)29)32-16-18-7-4-5-9-21(18)25/h4-14H,2-3,15-16H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBUUONCPGSTUOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)OCC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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